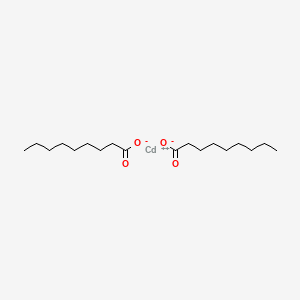

Nonanoic acid, cadmium salt

Description

Historical Context and Evolution of Research Interest

The research trajectory of cadmium carboxylates, the class of compounds to which cadmium nonanoate (B1231133) belongs, has evolved significantly over the decades. Initially, interest was driven by their industrial applications. In the mid-20th century, cadmium salts of fatty acids, such as cadmium laurate and cadmium stearate, were utilized as effective heat stabilizers in polymers like polyvinyl chloride (PVC). wikipedia.orgcadmium.org This application dominated the research interest in these compounds for a considerable period.

The focus of research began to shift in the late 20th and early 21st centuries. While the use of cadmium compounds in applications like pigments and stabilizers declined due to regulatory changes, a new area of interest emerged in the field of materials science. wikipedia.org Researchers began to explore the utility of cadmium carboxylates as precursors for the synthesis of cadmium-based nanomaterials. This marked a transition from bulk industrial applications to high-tech, specialized roles in nanotechnology.

Significance in Modern Chemical Sciences and Materials Science

In contemporary research, nonanoic acid, cadmium salt, and its analogs are significant primarily as precursors for the synthesis of cadmium-containing nanocrystals, particularly quantum dots (QDs) of cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). mdpi.comsdsu.edursc.org The choice of the carboxylate ligand is crucial as it influences the reactivity of the cadmium precursor, which in turn affects the size, shape, and optical properties of the resulting nanocrystals. vulcanchem.com

The synthesis typically involves the reaction of a cadmium carboxylate with a chalcogenide source in a high-boiling point solvent. sdsu.edu The properties of the cadmium carboxylate, such as its solubility in organic solvents and its decomposition temperature, are key parameters that researchers manipulate to control the nucleation and growth of the nanocrystals. rsc.orgontosight.ai This control is paramount for tuning the quantum confinement effects in QDs, which dictates their unique electronic and optical properties. The ability to generate nano-CdO species from cadmium carboxylate coordination polymers is also an area of investigation. mdpi.comnih.govresearchgate.net

Scope and Objectives of Research Inquiry

The primary objectives of current research on this compound, are centered on its application in nanomaterial synthesis. Key research goals include:

Controlling Nanocrystal Properties: A major focus is to understand how the structure of cadmium nonanoate and reaction conditions can be modified to precisely control the size, shape, and composition of the resulting nanocrystals. This is essential for tailoring their photoluminescent and electronic properties for specific applications. rsc.org

Investigating Reaction Mechanisms: Researchers are actively studying the chemical kinetics and mechanisms of nanocrystal formation using cadmium nonanoate as a precursor. This includes understanding the role of the nonanoate ligand in the reaction pathway.

Developing Novel Synthesis Routes: There is ongoing research to develop new and more efficient synthetic methods for high-quality nanocrystals. This includes exploring different solvents, temperatures, and co-ligands in conjunction with cadmium nonanoate. google.com

Exploring Coordination Chemistry: The coordination chemistry of cadmium carboxylates, forming coordination polymers, is another area of academic inquiry. These studies explore the structure and properties of these materials for potential applications in catalysis and as sensors. mdpi.comnih.govresearchgate.net

Physicochemical and Synthesis Data

The following tables provide a summary of relevant physicochemical properties and synthesis parameters for this compound and related compounds, as reported in scientific literature.

| Property | Value/Range | Source |

| Molecular Formula | C18H34CdO4 | vulcanchem.com |

| Molecular Weight | 426.87 g/mol | lookchemicals.com |

| Appearance | Powder or liquid | lookchemicals.com |

| Solubility | Soluble in organic solvents | ontosight.ai |

Table 1: Physicochemical Properties of this compound

| Parameter | Description | Source |

| Precursor | Cadmium oxide (CdO) or cadmium hydroxide (B78521) (Cd(OH)₂) reacted with nonanoic acid | vulcanchem.com |

| Reaction | 2 RCOOH + CdO → Cd(RCOO)₂ + H₂O (where R is the nonanyl group) | vulcanchem.com |

| Application | Precursor for the synthesis of cadmium chalcogenide nanocrystals (e.g., CdSe, CdS) | sdsu.edursc.org |

Table 2: Synthesis and Application Data

Structure

3D Structure of Parent

Properties

CAS No. |

5112-16-3 |

|---|---|

Molecular Formula |

C18H34CdO4 |

Molecular Weight |

426.9 g/mol |

IUPAC Name |

cadmium(2+);nonanoate |

InChI |

InChI=1S/2C9H18O2.Cd/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

GVVIIKFONQESNB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cd+2] |

Related CAS |

112-05-0 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Conventional Chemical Synthesis Approaches

Conventional methods for producing metal salts of fatty acids, often referred to as metal soaps, typically involve direct reactions between a metal precursor and the fatty acid. These processes, while effective, are characterized by specific requirements for temperature and stoichiometry. Two primary conventional routes are the fusion process and the precipitation (or double decomposition) method.

The most common conventional pathway for synthesizing cadmium nonanoate (B1231133) is the fusion process . This method involves the direct reaction of a cadmium precursor, such as cadmium oxide (CdO), hydroxide (B78521), or carbonate, with molten nonanoic acid. google.comcfmot.de The reaction with cadmium oxide proceeds as follows:

CdO + 2 C₉H₁₈O₂ → Cd(C₉H₁₇O₂)₂ + H₂O

Alternatively, a related pathway involves reacting cadmium oxide with the anhydride (B1165640) of nonanoic acid at elevated temperatures. This approach can be advantageous as it avoids the production of water as a byproduct, simplifying the purification process.

Another significant conventional route is the precipitation or double decomposition method . bioline.org.brgoogle.com This technique involves two main steps:

Saponification of nonanoic acid with an alkali hydroxide like sodium hydroxide (NaOH) to form a water-soluble alkali salt (sodium nonanoate).

Reaction of the sodium nonanoate solution with a water-soluble cadmium salt, such as cadmium nitrate (B79036) or cadmium chloride. This causes the water-insoluble cadmium nonanoate to precipitate out of the solution. bioline.org.br

The precipitated cadmium soap is then isolated through filtering, washing to remove impurities, and drying. google.com

Successful synthesis of cadmium nonanoate requires careful control over stoichiometry and reaction conditions.

Stoichiometry: The chemical formula for nonanoic acid, cadmium salt, is Cd(C₉H₁₇O₂)₂, indicating that it is a 1:2 stoichiometric compound of one cadmium(2+) cation and two nonanoate mono-anions. chemcess.com Therefore, the reaction must be balanced with a molar ratio of two moles of nonanoic acid for every one mole of the cadmium precursor to ensure complete conversion.

Reaction Conditions: In the fusion process , the temperature must be high enough to melt the nonanoic acid and facilitate the reaction with the cadmium precursor. google.com This process is often exothermic, and the temperature can rise to between 250-350°F (approximately 121-177°C). google.com A critical aspect of this method is the removal of the water generated during the reaction, which requires considerable expenditure to ensure the reaction goes to completion. acs.org

For the precipitation method , the reactions are typically carried out in an aqueous medium at lower temperatures, generally between 60-100°C. bioline.org.brgoogle.com The key considerations for this method are ensuring the complete dissolution of the reactants and thorough washing of the final product to remove any unreacted starting materials or byproducts.

The following table summarizes the key parameters of conventional synthesis methods.

| Parameter | Fusion Process | Precipitation (Double Decomposition) |

| Cadmium Precursor | Cadmium oxide, hydroxide, carbonate | Soluble cadmium salts (e.g., Cd(NO₃)₂, CdCl₂) |

| Nonanoic Acid Form | Free fatty acid (molten) or anhydride | Alkali salt (e.g., sodium nonanoate) |

| Reaction Medium | No solvent (direct melt) | Aqueous |

| Temperature | High (e.g., >120°C) | Moderate (e.g., 60-100°C) |

| Key Consideration | Removal of water byproduct | Purity of precipitate, requires filtering and washing |

Advanced Synthesis Techniques

Advances in chemical synthesis have led to the development of methods that improve efficiency, yield, and sustainability. These include the use of catalysts and the application of green chemistry principles.

To accelerate reaction times and improve efficiency, catalysts can be employed in the production of metal soaps. While some direct reactions between metal oxides and fatty acids can be slow and incomplete, the introduction of a catalyst can drive the reaction to completion. chemcess.com

One approach involves utilizing the catalytic effect of water . In a modified fusion process, a small, controlled amount of water (e.g., 0.5 to 3.0 moles per mole of metal oxide) can be added to initiate the saponification reaction at a lower temperature, typically between 150-250°F (65-121°C). google.com The heat from the subsequent exothermic reaction then drives off the water, resulting in a rapid, complete reaction in minutes rather than hours. google.com

More recently, a highly general and efficient one-pot synthesis for a wide range of metal salts of fatty acids has been developed using a nonionic, noncoordinating base as a catalyst. acs.org Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an inexpensive and ecofriendly catalyst for this transformation, conducted in a green solvent medium. acs.org This method offers near-quantitative yields and high purity, making it suitable for both academic and industrial applications. acs.org For other metal soaps, catalysts such as triethanolamine (B1662121) have been used to facilitate the reaction in aqueous media. chemcess.com

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of cadmium nonanoate synthesis, this involves using environmentally benign solvents, reducing energy consumption, and employing renewable resources.

A prominent green chemistry approach is the use of plant extracts in the synthesis of metallic nanoparticles, a principle that can be extended to the formation of metal salts. e-journals.in Plant extracts contain a variety of biomolecules such as alkaloids, flavonoids, and phenols, which can act as natural reducing and stabilizing (capping) agents.

A potential green synthesis route for cadmium nonanoate could involve reacting a cadmium salt solution with nonanoic acid in an aqueous medium containing a plant extract. The phytochemicals in the extract would facilitate the formation and stabilization of the cadmium nonanoate, avoiding the need for high temperatures or organic solvents. This bio-inspired, eco-friendly method is inexpensive and often involves a single step. Mechanochemical synthesis, which involves milling solid reactants together, represents another sustainable protocol that can produce cadmium compounds in a short time at ambient temperatures, minimizing solvent use. mdpi.com

The following table outlines the features of advanced synthesis techniques.

| Parameter | Catalytic Synthesis (Water Initiator) | Catalytic Synthesis (DBU) | Green Synthesis (Plant Extract) |

| Catalyst/Agent | Water (as initiator) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Phytochemicals in plant extracts |

| Reaction Medium | No solvent (direct melt) | Green solvents | Aqueous |

| Temperature | Moderate initiation (65-121°C), then exothermic | Varies (e.g., high temp for vacuum method) | Room temperature to moderate heat |

| Key Advantage | Rapid reaction time (minutes) | High purity, near-quantitative yield | Eco-friendly, inexpensive, single-step |

Role As Precursor in Advanced Material Synthesis

Fabrication of Semiconductor Nanocrystals and Quantum Dots

The synthesis of semiconductor nanocrystals, particularly quantum dots, using organometallic precursors in high-boiling point coordinating solvents is a cornerstone of modern materials chemistry. In this context, nonanoic acid, cadmium salt (cadmium nonanoate) is utilized as a cadmium precursor for the fabrication of cadmium-based nanocrystals.

Synthesis of Cadmium Chalcogenide Nanocrystals (CdSe, CdTe, CdS)

This compound is a key reagent in the synthesis of cadmium chalcogenide nanocrystals, including cadmium selenide (B1212193) (CdSe), cadmium telluride (CdTe), and cadmium sulfide (B99878) (CdS). sdsu.edugoogle.com These materials are of significant interest due to their size-tunable optical and electronic properties, making them suitable for applications in displays, lighting, and biomedical imaging. google.comnih.gov

In a typical synthesis, a cadmium precursor like cadmium nonanoate (B1231133) is dissolved in a high-boiling point organic solvent along with coordinating ligands. sdsu.edu This mixture is heated to a specific temperature, followed by the rapid injection of a chalcogen source (e.g., selenium, tellurium, or sulfur dissolved in a phosphine (B1218219) or an amine). This "hot-injection" method triggers the nucleation and subsequent growth of the nanocrystals. mdpi.comrsc.org The nonanoate ligands from the cadmium salt dynamically bind to the surface of the growing nanocrystals, preventing their aggregation and controlling their growth rate.

While many cadmium carboxylates can be used, the choice of the alkyl chain length, such as in nonanoate, can influence the reactivity and the final properties of the nanocrystals. acs.orgresearchgate.net For instance, reactions involving cadmium nonanoate and trioctylphosphine (B1581425) (TOP) chalcogenides have been monitored to understand the formation of these nanocrystals. sdsu.edu

Influence of Precursor Concentration on Nanocrystal Properties

The concentration of the precursors, including this compound, plays a pivotal role in determining the final properties of the synthesized nanocrystals. The relative and absolute concentrations of the cadmium and chalcogen precursors affect the nucleation and growth kinetics, which in turn dictates the size, size distribution, and even the shape of the nanocrystals.

Generally, a higher monomer concentration can lead to a larger number of nuclei at the initial stage, which can result in smaller final nanocrystals if the growth is limited by the total amount of precursor. Conversely, controlling the monomer concentration by slow addition or by using less reactive precursors can favor the growth of existing nuclei, leading to larger nanocrystals. Studies on cadmium sulfide (CdS) nanoparticles have shown that manipulating the molar concentration of the cadmium salt is a facile strategy for tuning the material's properties. researchgate.net For CdSe nanocrystals, it has been observed that the average crystallite sizes can be influenced by the concentration of the cadmium precursor. rsc.org

| Precursor Concentration | Effect on Nucleation | Effect on Growth | Resulting Nanocrystal Size | Reference |

|---|---|---|---|---|

| High | Increased number of nuclei | Limited growth per nucleus (if total precursor is fixed) | Generally smaller | researchgate.net |

| Low | Fewer nuclei formed | Favors growth of existing nuclei | Generally larger | rsc.org |

Control over Nanocrystal Size, Shape, and Crystalline Structure

The ability to precisely control the size, shape, and crystal structure of nanocrystals is crucial for tailoring their physical and chemical properties. This compound, in conjunction with other reagents, is instrumental in achieving this control.

Size Control: The final size of the nanocrystals is primarily determined by the duration of the growth phase and the reaction temperature. ias.ac.in Stopping the reaction at different times allows for the isolation of nanocrystals of varying sizes. The choice of the carboxylate ligand on the cadmium precursor can also influence the growth rate and, consequently, the final size. acs.org

Shape Control: The shape of the nanocrystals is governed by the relative growth rates of different crystallographic facets. azonano.com The nonanoate ligands, along with other surfactants present in the reaction mixture, can selectively adsorb to certain crystal faces, slowing their growth and allowing other faces to grow faster. azonano.comresearchgate.net This anisotropic growth can lead to the formation of non-spherical shapes such as nanorods, nanoplatelets, or other complex structures. The ratio of different surfactants is a key parameter in directing the shape of the final nanoparticles. researchgate.net

Crystalline Structure: The crystalline phase of the nanocrystals (e.g., zinc blende vs. wurtzite for CdSe) can be influenced by the reaction temperature, the specific precursors used, and the ligands present. The nature of the cadmium carboxylate precursor can impact the early stages of nucleation, which may play a role in determining the resulting crystal structure.

| Property | Controlling Factors | Mechanism | Reference |

|---|---|---|---|

| Size | Reaction time, temperature, precursor concentration, ligand choice | Control of nucleation and growth kinetics | researchgate.netias.ac.in |

| Shape | Surfactant/ligand composition and ratio, temperature | Selective adsorption to crystal facets leading to anisotropic growth | azonano.comresearchgate.net |

| Crystalline Structure | Reaction temperature, precursor and ligand identity | Influence on nucleation and thermodynamic/kinetic stability of phases | researchgate.net |

Mechanisms of Nanocrystal Formation and Growth Kinetics

The formation of nanocrystals from molecular precursors like this compound is a complex process that involves several stages. The classical model for this process is the LaMer mechanism, which separates nucleation and growth into distinct phases.

Nucleation: The process begins with the thermal decomposition of the precursors to generate "monomers" (the basic building blocks of the nanocrystal). researchgate.net When the monomer concentration surpasses a critical supersaturation level, a burst of nucleation occurs, forming small, stable crystal nuclei. acs.org The nature of the cadmium carboxylate can affect the decomposition temperature and the reactivity of the cadmium monomer.

Growth: Following nucleation, the monomer concentration drops, and further growth occurs on the existing nuclei. This growth can proceed through different mechanisms:

Monomer Diffusion: Monomers from the solution diffuse to and add onto the surface of the nanocrystals. acs.org

Ostwald Ripening: Larger nanocrystals grow at the expense of smaller, less stable ones, which dissolve back into the solution.

Oriented Attachment: Small nanocrystals can collide and fuse in a crystallographically aligned manner to form larger, single-crystal structures. nih.gov

Recent in-situ studies have provided deeper insights, showing that the formation of some nanocrystals, like CdSe nanoplatelets, may not strictly follow the classical model and can involve continuous anisotropic growth from a limited number of nuclei. amazonaws.com The specific reaction pathways can be complex, with evidence suggesting that cadmium carboxylates may decompose to form highly reactive species that then react to form the nanocrystal monomers. researchgate.net

Preparation of Metal Oxide Nanoparticles

Beyond chalcogenides, cadmium carboxylates are also valuable precursors for the synthesis of metal oxide nanoparticles.

Utilization in Cadmium Oxide (CdO) Nanoparticle Synthesis

This compound can be used in the synthesis of cadmium oxide (CdO) nanoparticles. CdO is an n-type semiconductor with a narrow bandgap and high conductivity, making it interesting for applications in transparent conducting oxides, solar cells, and sensors. biointerfaceresearch.com

The synthesis of CdO nanoparticles using a cadmium carboxylate precursor typically involves the thermal decomposition of the salt in a high-boiling point solvent. The carboxylate ligand not only acts as the cadmium source but also as a surfactant that controls the particle size and prevents agglomeration. The thermal decomposition of cadmium nonanoate at elevated temperatures leads to the formation of CdO nanocrystals. The size and shape of the resulting CdO nanoparticles can be controlled by adjusting parameters such as the reaction temperature, time, and the presence of additional co-surfactants. researchgate.net For instance, the synthesis of various metal oxide nanocrystals, including CdO, has been achieved through the thermal decomposition of their respective precursors, with size and shape control being managed by adjusting the decomposition temperature and the ratio of surfactants. researchgate.net

Sonochemical and Thermal Decomposition Routes

Both sonochemical and thermal decomposition methods utilize cadmium nonanoate as a precursor to generate nanomaterials through high-energy processes.

Thermal Decomposition : This method involves heating cadmium nonanoate, often in a high-boiling point solvent with other surfactants or capping agents, to temperatures where the compound breaks down. researchgate.net The decomposition of the cadmium carboxylate provides the cadmium source for nanoparticle formation. nih.gov Research on the thermal decomposition of various cadmium complexes shows this is a reliable method for producing crystalline nanoparticles like CdO and CdS. semanticscholar.orgresearchgate.net The temperature, heating rate, and surrounding atmosphere can be controlled to influence the size, shape, and crystallinity of the final nanoproducts. mdpi.com

Sonochemical Routes : Sonochemistry utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. mdpi.com When a solution containing cadmium nonanoate is subjected to high-intensity ultrasound, the extreme temperatures and pressures generated during bubble collapse can induce the decomposition of the precursor. nih.gov This localized energy input facilitates the formation of nanoparticles. mdpi.com Sonochemical methods are often considered a "green chemistry" approach as they can be performed at lower bulk temperatures and sometimes without the need for toxic solvents. ajgreenchem.com This technique has been successfully used to synthesize CdS and other cadmium-based nanostructures from appropriate precursors. ajgreenchem.comsemanticscholar.org

Formation of Coordination Polymers and Hybrid Materials

The ability of the cadmium(II) ion to coordinate with organic ligands makes it a valuable node for constructing coordination polymers (CPs), a class of materials with potential applications in areas like gas storage and sensing. nih.gov While cadmium nonanoate itself is a simple salt, it can be used in mixed-ligand systems. For instance, reacting a cadmium source with a mixture of nonanoic acid and a bridging ligand (e.g., a dipyridyl compound) can lead to the formation of multi-dimensional CPs where the nonanoate might act as a terminal or bridging ligand, influencing the final structure and properties. rsc.orgrsc.org The synthesis of various cadmium coordination polymers often starts with simple cadmium salts like cadmium nitrate (B79036), which then coordinate with diverse organic linkers in solution. mdpi.comscielo.brmdpi.com

Furthermore, cadmium nonanoate is instrumental in the synthesis of organic-inorganic hybrid materials. Nanoparticles of CdS or CdSe, synthesized using cadmium nonanoate as the precursor, can be incorporated into polymer matrices or assembled with other materials like graphene oxide. chalcogen.ronih.gov In these composites, the inorganic nanoparticles provide specific optical or electronic properties, while the organic polymer or other matrix material provides processability and structural support, creating a hybrid material with combined functionalities. chalcogen.ronih.gov

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation in Material Formation Processes

The formation of nanomaterials using nonanoic acid, cadmium salt as a precursor is a complex process governed by principles of nucleation and growth. The cadmium salt of nonanoic acid, a type of cadmium carboxylate, plays a crucial role in the synthesis of various semiconductor nanocrystals, particularly cadmium chalcogenides like cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS).

The synthesis of CdSe nanocrystals can be achieved by reacting cadmium oxide with nonanoic acid and dodecylamine (B51217) in an inert atmosphere at elevated temperatures. Following the formation of the cadmium nonanoate (B1231133) complex in situ, a selenium precursor is introduced to initiate the reaction. The elucidation of the reaction mechanism often involves monitoring the evolution of nanoparticle growth through techniques like UV-vis spectroscopy, which can track changes in particle size and concentration. acs.orgchemrxiv.org

The classical LaMer model for nucleation and growth is often invoked to describe the formation of these nanocrystals. semanticscholar.org This model delineates two key stages: a burst of nucleation where the concentration of monomers (the molecular precursors to the nanocrystal) reaches a supersaturation point, followed by a growth phase where existing nuclei grow by consuming the remaining monomers in the solution. The growth of nanoparticles is dependent on two primary mechanisms: the diffusion of monomers to the surface of the growing crystal and the subsequent surface reaction that incorporates the monomer into the crystal lattice. acs.orgchemrxiv.org

A notable phenomenon observed in syntheses involving cadmium carboxylates is the formation of "magic-size" nanoparticles. These are discrete, highly stable clusters of a specific size, such as (CdSe)₃₄, that appear to form through a nucleation-only process without subsequent growth via Ostwald ripening. acs.orgchemrxiv.org In Ostwald ripening, smaller, less stable particles dissolve and redeposit onto larger, more stable particles. The stability of magic-size clusters prevents this process, leading to a population of uniformly sized nanoparticles. acs.orgchemrxiv.org

The choice of ligands, such as the nonanoate anion, has a profound impact on the nucleation and growth kinetics, as well as the final crystal structure of the nanocrystals. For CdSe nanocrystals, cadmium carboxylate ligands, including cadmium nonanoate, have been shown to promote the formation of the zinc blende crystal structure. nih.gov This is attributed to the strong interaction between the carboxylate headgroup and the cadmium-rich surface of the nanocrystal, which influences the energetic favorability of one crystal facet over another during growth. nih.gov This ligand-surface interaction is considered a dominant factor in determining the crystal phase, even more so than the small energetic difference between the zinc blende and wurtzite polymorphs of CdSe. nih.gov

The following table summarizes typical reaction parameters for the synthesis of CdSe nanocrystals where cadmium carboxylates like this compound are utilized.

| Precursors | Ligands/Solvents | Temperature (°C) | Key Mechanistic Features | Resulting Nanocrystal Phase |

|---|---|---|---|---|

| Cadmium Oxide, Selenium | Nonanoic Acid, Dodecylamine, Trioctylphosphine (B1581425) | 80 - 200 | Formation of magic-size nuclei, limited Ostwald ripening. acs.orgchemrxiv.org | Zinc Blende (promoted by carboxylate) nih.gov |

| Cadmium Carboxylate, Tri-n-octylphosphine selenide | Oleylamine, Non-coordinating solvent | High Temperature | Equilibrium between CdO and cadmium oleate (B1233923) is critical for monodispersity. utexas.edu | Zinc Blende nih.gov |

| Cadmium Myristate, Sodium Hydrogen Selenide | Trioctylphosphine oxide, Toluene, Water | 60 - 90 | Two-phase synthesis at the liquid-liquid interface, short nucleation and growth duration. instras.com | Not specified |

Ligand Exchange Dynamics in Nanocrystal Synthesis

The surface of a nanocrystal is passivated by a layer of organic ligands, which are crucial for colloidal stability, electronic passivation, and solubility. Nonanoate ligands, derived from this compound, are a common type of X-type ligand (where the ligand is an anion that binds to a metal cation on the surface). The dynamic exchange of these native ligands for other functional molecules is a cornerstone of postsynthetic modification, enabling the tailoring of nanocrystal properties for specific applications.

Ligand exchange reactions on the surface of cadmium chalcogenide nanocrystals have been extensively studied to understand the thermodynamics and kinetics of this process. These exchanges can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC). acs.orgunc.edu For instance, the exchange between native oleate ligands (a long-chain carboxylate similar to nonanoate) and other ligands like undec-10-enoic acid has been shown to be an equilibrium process. unc.edu In contrast, ligands with different binding headgroups, such as phosphonic acids and thiols, can irreversibly displace carboxylate ligands like nonanoate. unc.edu

The thermodynamics of ligand exchange are influenced by several factors, including the nature of the incoming ligand's binding group, the length of its alkyl chain, and its structure (linear vs. branched). nih.govnih.gov ITC studies on the exchange of oleate ligands with a series of alkylthiols on CdSe nanocrystals have revealed an enthalpy-entropy compensation mechanism. nih.gov Longer, linear alkyl chains lead to a more exothermic reaction (more negative ΔH) due to increased van der Waals interactions between the packed ligands on the nanocrystal surface. However, this tighter packing also results in a greater loss of conformational entropy (more negative TΔS). nih.govnih.gov

A patent has described the use of a functionalized nonanoic acid derivative, 5-norbornene-2-nonanoic acid, for ligand exchange on CdSe/CdS nanocrystals. google.com The exchange with the native oleic acid ligands was found to be temperature-dependent, reaching equilibrium at 100°C after one hour. google.com This demonstrates the tunability of ligand exchange reactions by altering reaction conditions.

The following interactive table summarizes thermodynamic data for the ligand exchange of oleate (a proxy for nonanoate) with various thiol ligands on CdSe nanocrystals, illustrating the influence of ligand structure on the thermodynamics of the process.

| Incoming Ligand | Structure | ΔH (kJ/mol) | TΔS (kJ/mol) | ΔG (kJ/mol) | Key Observation |

|---|---|---|---|---|---|

| 1-Hexanethiol | Linear, C6 | -20.5 | -12.1 | -8.4 | Longer linear chain leads to more negative ΔH and TΔS. nih.gov |

| 1-Octanethiol | Linear, C8 | -28.9 | -19.3 | -9.6 | |

| 1-Decanethiol | Linear, C10 | -34.8 | -24.3 | -10.5 | Branched ligand shows less favorable ΔH but also less entropy loss compared to its linear counterpart. nih.gov |

| 2-Methyl-1-hexanethiol | Branched, C7 | -13 | -3 | -10 |

Theoretical Modeling of Electronic Structure and Capping Ligand Influence

Theoretical and computational modeling provides invaluable insights into the influence of capping ligands like nonanoate on the electronic and optical properties of nanocrystals. These models can help to understand phenomena that are difficult to probe experimentally.

Quantum-chemical modeling has been employed to investigate the processes of cadmium sulfide and cadmium selenide film synthesis. lpnu.ua These studies suggest that the formation of the final material occurs through several intermediate stages involving the formation of transient reactive complexes. The ligands, such as nonanoate, are not merely spectators but play an active role in the decomposition of these complexes and the subsequent formation of monomolecular layers of the cadmium chalcogenide. lpnu.ua

The influence of capping ligands on the electronic structure of nanocrystals is a key area of theoretical investigation. For instance, many-body perturbation theory has been used to study the optical and electronic properties of CdS nanoparticles capped with various ligands. chemrxiv.org These studies have shown that the nature of the optical excitation can be profoundly affected by the ligand shell. In some cases, the optical gap corresponds to a "core-to-core" excitation, where both the hole and the excited electron are delocalized over the inorganic core of the nanocrystal, which is the typical picture of a quantum dot. chemrxiv.org However, for other ligand systems, the lowest energy excitation can be a charge-transfer excitation, where the hole is localized on a subset of the ligands and only the excited electron is delocalized over the core. chemrxiv.org This highlights the critical role of the ligand in dictating the photophysical behavior of the nanocrystal.

Furthermore, Density Functional Theory (DFT) calculations have been used to compare the binding energies of ligands to different nanocrystal surfaces. For example, the adsorption energy of cadmium carboxylates has been shown to be different for CdS and CdSe surfaces, which can explain experimental observations of differences in ligand retention on these materials. acs.org

The influence of nonanoate and other carboxylate ligands on the crystal structure of the growing nanocrystal is also a subject of theoretical interest. nih.gov The preferential binding of certain ligand headgroups to specific crystallographic faces can be modeled to understand how surface energy is modified during growth, leading to the selective formation of one crystal polymorph over another.

The table below summarizes the key findings from theoretical modeling studies on the influence of ligands, such as nonanoate, on nanocrystal properties.

| Modeling Technique | System Studied | Key Finding | Implication for Nonanoate Ligands |

|---|---|---|---|

| Quantum-Chemical Modeling | CdS and CdSe synthesis | Reaction proceeds through intermediate ligand-metal complexes. lpnu.ua | Nonanoate is an active participant in the precursor decomposition and material formation. |

| Many-Body Perturbation Theory | Capped CdS nanoparticles | Ligands can induce charge-transfer excitations instead of core-to-core excitations. chemrxiv.org | The electronic nature of the nonanoate-capped nanocrystal surface can significantly alter its optical properties. |

| Mean-Field Calculations | Ligand binding on CdSe nanocrystals | Quantified the loss of conformational entropy upon ligand packing. nih.gov | Explains the entropic penalty associated with the binding of nonanoate ligands, especially in dense layers. |

| Density Functional Theory (DFT) | Ligand binding to CdS and CdSe surfaces | Calculated differences in adsorption energies for carboxylate ligands on different surfaces. acs.org | Provides a theoretical basis for the observed differences in nonanoate ligand binding and exchange on various nanocrystal materials. |

Advanced Spectroscopic and Microscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific atomic nuclei. In the context of nonanoic acid, cadmium salt, various NMR-active nuclei provide complementary information about reaction mechanisms and the structure of nanomaterial surfaces.

Mechanistic investigations into the formation of semiconductor nanocrystals, such as Cadmium Selenide (B1212193) (CdSe) and Cadmium Telluride (CdTe), have utilized a combination of NMR techniques to monitor the transformation of precursors in real-time. sdsu.edu The use of cadmium nonanoate (B1231133) as a cadmium precursor allows for detailed study of these reactions. sdsu.edu

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for tracking the organic ligands in the reaction, namely the nonanoate molecules. ¹H NMR can monitor the disappearance of signals from the free ligand and the appearance of new signals corresponding to ligands bound to the nanocrystal surface. amazonaws.comlibretexts.org The chemical shifts in ¹³C NMR provide information about the carbon backbone of the nonanoate ligand and how it is affected by coordination to the cadmium center. libretexts.orglibretexts.org

³¹P NMR: In syntheses involving organophosphine reagents like trioctylphosphine (B1581425) (TOP), ³¹P NMR is indispensable. sdsu.edu It is used to follow the reaction of TOP-chalcogenide precursors (e.g., TOPSe, TOPTe) with the cadmium carboxylate. sdsu.edu

¹¹³Cd NMR: As a spin-½ nucleus, ¹¹³Cd is an excellent probe for directly observing the cadmium centers. huji.ac.ilnorthwestern.edu ¹¹³Cd NMR spectroscopy is applied to inorganic and organometallic cadmium-containing compounds to study their structure. northwestern.edu In mechanistic studies of nanoparticle formation, changes in the ¹¹³Cd chemical shift can signal the transformation from the initial cadmium nonanoate precursor to the formation of CdSe or CdTe monomers and ultimately the nanocrystal lattice. sdsu.edunih.gov The chemical shift range for ¹¹³Cd is wide, allowing for clear distinction between different cadmium environments. huji.ac.ilnorthwestern.edu Studies have used ¹¹³Cd NMR to identify the number of cadmium binding sites and to infer the nature of the coordinating ligands. nih.govnih.gov

| scienceNMR Nucleus | biotechApplication in Mechanistic Studies | notesTypical Information Obtained |

|---|---|---|

| ¹H (Proton) | Tracking organic ligands (nonanoate) and solvents. sdsu.edu | Ligand binding, disappearance of free ligands, surface coverage. amazonaws.comlibretexts.org |

| ¹³C (Carbon-13) | Probing the carbon backbone of the nonanoate ligand. oup.com | Changes in ligand chemical environment upon binding. libretexts.orglibretexts.org |

| ³¹P (Phosphorus-31) | Monitoring organophosphine precursors (e.g., TOPSe). sdsu.edu | Reaction kinetics of chalcogenide precursors. |

| ¹¹³Cd (Cadmium-113) | Directly observing the cadmium precursor and its transformation. sdsu.eduhuji.ac.il | Changes in cadmium coordination environment, formation of Cd-chalcogenide bonds. nih.govnih.gov |

The surface chemistry of nanomaterials dictates their stability, solubility, and optical properties. Cadmium nonanoate can act as a surface passivating ligand for nanocrystals like CdSe. ¹H NMR is particularly useful for analyzing the composition of the ligand shell on these nanomaterials. For instance, in studies of (CdSe)₃₄ nanocrystals, ¹H NMR was used to confirm the presence of nonanoate on the surface. The proton resonance of the methylene (B1212753) group adjacent to the carboxylate (CO-CH₂-) in cadmium nonanoate at approximately 2.38 ppm can be integrated to quantify its ratio relative to other surface ligands, such as oleylamine. amazonaws.com This provides direct evidence of a mixed ligand shell and allows for the determination of surface passivation ratios. amazonaws.com

Optical Spectroscopy Techniques

Optical spectroscopy methods, including UV-Vis absorption, fluorescence, and photoluminescence, are essential for characterizing the electronic structure and optical properties of materials derived from this compound.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a material. For semiconductor nanocrystals synthesized using cadmium nonanoate, the position of the absorption peaks is directly related to the nanoparticle size due to the quantum confinement effect. nih.gov The treatment of pre-synthesized nanocrystals with cadmium nonanoate can lead to changes in their UV-Vis absorption spectra, such as a shift in the lowest energy absorption peak. amazonaws.com This shift indicates an alteration of the electronic structure, potentially through changes in surface passivation or slight growth of the nanocrystal. amazonaws.com

Fluorescence spectroscopy provides complementary information on the emissive properties of these materials. The relationship between the absorption and emission spectra, known as the Stokes shift, can give insights into the nature of the excited state and the presence of surface trap states. Characterization of CdS nanoparticles, for example, combines UV-Vis and fluorescence spectroscopy to relate nanoparticle size to their optical properties. nih.gov

| wavesOptical Technique | insightsProperty Investigated | analyticsExample Finding |

|---|---|---|

| UV-Vis Absorption | Electronic transitions, Nanocrystal size (Quantum Confinement). nih.gov | Treatment of OLA-passivated (CdSe)₃₄ nanocrystals with Cd(nonanoate)₂ causes a red-shift in the absorption spectrum. amazonaws.com |

| Fluorescence | Emissive properties, Stokes shift, surface states. nih.gov | Used alongside UV-Vis to provide a comprehensive optical characterization of CdS nanoparticles. nih.gov |

Photoluminescence (PL) spectroscopy is a highly sensitive technique for probing the emission of light from a material after the absorption of photons. It is widely used to assess the quality and surface passivation of semiconductor nanocrystals. For materials derived from cadmium carboxylates, such as CdSe nanoplatelets synthesized in a cadmium octanoate (B1194180) matrix (a close analogue to nonanoate), the PL spectra provide critical information. d-nb.infonih.govnih.gov The PL emission spectrum often consists of a sharp band-edge emission, corresponding to the recombination of excitons across the bandgap, and a broader, lower-energy emission related to defects or surface trap states. nih.govresearchgate.net The intensity and position of these PL features are indicative of the material's crystallinity and the effectiveness of the nonanoate ligands in passivating surface defects. researchgate.net

X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phase and determining the structural properties of materials. ncess.gov.in It is used to analyze the products of syntheses involving this compound, particularly when forming crystalline nanomaterials like CdSe or CdO. iu.eduresearchgate.net The positions and widths of the diffraction peaks in an XRD pattern provide a fingerprint of the material's crystal structure (e.g., cubic or hexagonal) and allow for comparison with standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards). researchgate.netthescipub.com

Furthermore, the width of the diffraction peaks can be used in the Scherrer equation to estimate the average size of the crystallites, providing a measure of the nanoparticle dimensions. researchgate.net For example, XRD analysis of CdS thin films can confirm a face-centered cubic structure and provide an estimate of the crystallite size based on the broadening of the diffraction peaks. thescipub.com

| grainXRD Analysis Parameter | infoInformation Obtained | functionsExample Application |

|---|---|---|

| Peak Position (2θ) | Crystal phase identification and lattice parameters. ncess.gov.in | Matching diffraction peaks to JCPDS card No. 10-0454 to confirm the cubic structure of CdS. thescipub.com |

| Peak Broadening | Estimation of average crystallite size (Scherrer equation). researchgate.net | Calculating the average crystallite size of CdO nanocomposites, found to be 30 nm in one study. researchgate.net |

| Peak Intensity | Information on preferred crystal orientation. thescipub.com | Observing that the (111) peak is the most intense, indicating a preferred growth direction in CdS films. thescipub.com |

Crystalline Phase Identification and Lattice Parameters

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of materials. forcetechnology.com For cadmium-containing compounds, XRD analysis reveals their crystal structure. For instance, elemental cadmium possesses a hexagonal close-packed (hcp) structure with space group P63/mmc. webelements.com The lattice parameters for cadmium have been determined as a = 297.94 pm, b = 297.94 pm, and c = 561.86 pm, with angles α = 90.000°, β = 90.000°, and γ = 120.000°. webelements.com

In the case of cadmium compounds like cadmium cyanide, XRD has been used to study its negative thermal expansion, where the material contracts upon heating. chemrxiv.org The lattice parameters of cadmium cyanide were obtained through Pawley refinements. chemrxiv.org Similarly, the crystal structures of cadmium complexes, such as cadmium acesulfamate, have been determined using single-crystal X-ray diffraction, revealing a monoclinic space group P21/c. conicet.gov.ar

For cadmium-based nanoparticles, such as those of cadmium oxide (CdO), XRD patterns confirm their crystalline nature. physchemres.orgresearchgate.net The diffraction peaks can be indexed to specific crystal structures, like the cubic phase for CdO, and the lattice constants can be calculated from the diffraction data. researchgate.net For example, the lattice constant for a CdO sample was calculated to be a=4.697 Å. researchgate.net The quality and orientation of thin films, such as those of cadmium, are also assessed using XRD, which can show preferred crystallographic orientations. ias.ac.in

| Compound | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|

| Cadmium (elemental) | Hexagonal | P63/mmc | a = 297.94 pm, c = 561.86 pm webelements.com |

| Cadmium Acesulfamate | Monoclinic | P21/c | Not specified in provided text |

| Cadmium Oxide (nanoparticles) | Cubic | Not specified in provided text | a = 4.697 Å researchgate.net |

Crystallite Size Determination

The size of the crystallites within a material can be determined from the broadening of X-ray diffraction (XRD) peaks. physchemres.org The Scherrer equation is a common method used for this calculation, which relates the crystallite size to the peak width (full width at half maximum, FWHM), the diffraction angle, and the X-ray wavelength. physchemres.orgkjpupi.id

For cadmium-containing nanoparticles, this method is frequently employed. For instance, the average crystallite size of cadmium sulfide (B99878) (CdS) nanoparticles has been calculated from XRD data. ijiset.com In one study, the average grain size of CdS nanoparticles was found to be 31.54 nm. ijiset.com Similarly, for cadmium oxide (CdO) nanocomposites, the average crystallite size was calculated to be 30 nm. researchgate.net The crystallite size of CdSe nanoparticles has also been determined using XRD, with studies showing that factors like precursor concentration can influence the resulting particle size. rsc.org

It is important to note that the accuracy of crystallite size determination by XRD can be influenced by several factors, including instrumental broadening and microstrain within the crystal lattice. physchemres.org The Williamson-Hall plot is another method that can be used to separate the effects of crystallite size and microstrain on peak broadening. physchemres.org Comparisons between crystallite sizes determined by XRD and those observed by transmission electron microscopy (TEM) have shown good correlation, particularly for crystallites smaller than 50-60 nm. sci-hub.se

| Compound | Crystallite Size (nm) | Method |

|---|---|---|

| Cadmium Sulfide (CdS) | 31.54 ijiset.com | Scherrer Equation ijiset.com |

| Cadmium Oxide (CdO) | 30 researchgate.net | Scherrer Equation researchgate.net |

| Cadmium Selenide (CdSe) | 6.36 - 10.42 rsc.org | Not specified in provided text |

Electron Microscopy and Imaging

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of cadmium compounds, SEM has been used to characterize the shape and structure of various synthesized materials.

For instance, SEM analysis of cadmium sulfide (CdS) nanoparticles revealed well-crystallized particles with an irregular morphology. ijiset.com Similarly, the morphology of cadmium oxide (CdO) nanocomposites has been analyzed using SEM. researchgate.net The technique is also valuable for examining the surface of thin films and coatings.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape

Transmission Electron Microscopy (TEM) provides high-resolution imaging that allows for the direct observation of nanoparticle size, shape, and distribution. google.com This technique is crucial for characterizing nanomaterials like those involving cadmium nonanoate.

In the synthesis of CdSe nanoparticles, TEM is used to determine the size and shape of the resulting nanocrystals. rsc.org For example, TEM images have shown that CdSe nanoparticles can be faceted and have sizes ranging from approximately 70 nm to 100 nm. rsc.org The shape of nanoparticles, such as spherical or rod-like, can be clearly distinguished using TEM. google.isfrontiersin.org For instance, TEM has been used to confirm the nearly spherical and uniform size of quantum dots synthesized in certain solvents. google.is

Furthermore, TEM can be used to study the growth kinetics of nanocrystals and the effects of synthesis parameters on their final morphology. rsc.org High-resolution TEM (HRTEM) can even reveal the crystal lattice of individual nanoparticles. acs.org The size and morphology of biosynthesized CdS nanoparticles have also been elucidated using TEM, showing spherical shapes with sizes in the nanometer range. rjpbcs.com

| Nanoparticle | Observed Size | Observed Shape |

|---|---|---|

| CdSe | ~70 nm to 100 nm rsc.org | Faceted rsc.org |

| CdS | Not specified in provided text | Spherical rjpbcs.com |

| Quantum Dots | Not specified in provided text | Almost spherical and uniform google.is |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In the analysis of metal carboxylates like this compound, FTIR spectra provide characteristic information about the coordination of the carboxylate group to the metal ion. mdpi.com

The infrared spectra of fatty acids and their metal salts exhibit distinct bands. mdpi.com For a free fatty acid like nonanoic acid, a broad band is observed in the O-H stretching region (around 3000 cm⁻¹) and a strong carbonyl (C=O) stretching band appears around 1710 cm⁻¹. mdpi.comresearchgate.net

When the fatty acid forms a metal salt, such as cadmium nonanoate, the C=O stretching band disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). mdpi.com The positions of these carboxylate stretching bands are sensitive to the nature of the metal ion and the coordination geometry. mdpi.com

For instance, in the spectra of calcium salts of fatty acids, the asymmetric carboxylate stretching is typically observed in the range of 1577-1541 cm⁻¹, while the symmetric stretching appears around 1435-1415 cm⁻¹. mdpi.com The C-H stretching vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ region. mdpi.com Specifically, for sodium nonanoate, C-H stretching peaks are resolved at approximately 2957, 2940, and 2920 cm⁻¹. mdpi.com The spectrum of a cadmium salt would be expected to show similar characteristic regions, with the precise peak positions reflecting the interaction between the cadmium ion and the nonanoate carboxylate group.

Environmental Behavior and Transformation Pathways

Release Mechanisms into Environmental Compartments

The release of cadmium from cadmium nonanoate (B1231133) and similar cadmium carboxylates into the environment is primarily linked to their industrial applications. industrialchemicals.gov.au Historically, these compounds have been used as stabilizers and lubricants in the manufacturing of polyvinyl chloride (PVC) plastics. industrialchemicals.gov.au

Key release mechanisms include:

Leaching from Products: Cadmium stabilizers incorporated into PVC articles can leach out during the product's service life and after its disposal in landfills. Initial use of these PVC items can lead to a rapid removal of the cadmium stabilizers present on the surface. industrialchemicals.gov.au

Industrial Emissions: Manufacturing processes involving cadmium compounds are potential sources of anthropogenic emissions. industrialchemicals.gov.auindustrialchemicals.gov.au Cadmium can be released into the atmosphere, water, and soil from activities such as the production of non-ferrous metals, fossil fuel combustion, and waste incineration. nih.govcdc.gov

Waste Management: The disposal of products containing cadmium nonanoate, particularly PVC plastics, contributes to its presence in municipal solid waste. nih.gov Leachate from landfills can be a source of cadmium contamination in soil and groundwater. nih.gov A significant portion of cadmium entering sewage treatment plants is retained in biosolids, which, if used to amend agricultural soils, can introduce cadmium into the terrestrial environment. industrialchemicals.gov.au

Natural sources also contribute to the background levels of cadmium in the environment, including the weathering of rocks, volcanic eruptions, and forest fires. nih.govcdc.gov

Speciation and Bioavailability of Cadmium Ions from Salts

Once released into an aquatic or soil environment, cadmium carboxylates like cadmium nonanoate can dissociate, releasing cadmium ions (Cd²⁺) and the corresponding carboxylate anion (nonanoate). industrialchemicals.gov.auindustrialchemicals.gov.au The environmental impact is then primarily dictated by the speciation and bioavailability of the Cd²⁺ ion.

Speciation: The chemical form, or speciation, of cadmium in the environment is dynamic and controls its mobility and bioavailability. In aqueous solutions, cadmium predominantly exists as the divalent Cd²⁺ ion, especially under acidic to near-neutral pH conditions. nih.gov However, it can form various complexes with inorganic and organic ligands. nih.govresearchgate.net

Influence of pH: Soil and water pH are critical factors. In acidic conditions (low pH), the free Cd²⁺ ion is the dominant and most mobile form. industrialchemicals.gov.auresearchgate.net As pH increases, cadmium can precipitate as cadmium hydroxide (B78521) (Cd(OH)₂) or cadmium carbonate (CdCO₃), reducing its solubility and mobility. who.int

Complexation: Cadmium ions can form soluble complexes with anions such as chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻), which can enhance its mobility in soil. industrialchemicals.gov.aunih.gov It also binds to dissolved organic matter (DOM), which can either increase or decrease its mobility depending on the nature of the organic matter. nih.govresearchgate.net

Bioavailability: Bioavailability refers to the fraction of total cadmium in the environment that is available for uptake by living organisms. nih.gov It is directly linked to cadmium's speciation.

The free hydrated Cd²⁺ ion is considered the most bioavailable form to plants and aquatic organisms. ijsrm.net

Factors that increase the concentration of free Cd²⁺, such as low pH, generally increase its bioavailability. industrialchemicals.gov.au

Conversely, processes that sequester Cd²⁺, such as adsorption to clay minerals, iron and manganese oxides, and organic matter, or precipitation at higher pH, decrease its bioavailability. nih.govresearchgate.net

The absorption of cadmium by organisms can be influenced by the presence of other metal ions that compete for the same uptake sites. who.int

The nonanoate portion of the molecule is a medium-chain fatty acid and is expected to undergo relatively rapid biodegradation in the environment. industrialchemicals.gov.au

Table 1: Factors Influencing Cadmium Speciation and Bioavailability

| Environmental Factor | Effect on Cadmium | Impact on Bioavailability | Reference |

|---|---|---|---|

| Low pH (Acidic) | Increases the proportion of free Cd²⁺ ions. | Increases | industrialchemicals.gov.auresearchgate.net |

| High pH (Alkaline) | Promotes precipitation as Cd(OH)₂ and CdCO₃. | Decreases | who.int |

| Organic Matter | Can form stable complexes, sequestering Cd. | Generally Decreases | nih.govresearchgate.net |

| Clay Minerals & Hydrous Oxides | Adsorbs Cd²⁺ ions onto surfaces. | Decreases | nih.gov |

| Chloride Ions (Cl⁻) | Forms soluble Cd-chloride complexes. | Can Increase Mobility and Uptake | industrialchemicals.gov.au |

| Redox Conditions | Under reducing (anoxic) conditions, can form insoluble CdS. | Decreases | nih.gov |

Environmental Fate and Transport Mechanisms

The fate and transport of cadmium released from sources like cadmium nonanoate are governed by a combination of physical and chemical processes. researchgate.netresearchgate.net

Transport in Water: In aquatic systems, cadmium can exist in dissolved forms or be adsorbed to suspended particles. who.int The dissolved forms, including the free ion and soluble complexes, are mobile and can be transported with water flow. Cadmium adsorbed to particles can settle into sediments, which act as a major sink and long-term source of cadmium in the aquatic environment. who.int The solubility, and thus mobility, increases in acidic waters. who.int

Transport in Soil: Cadmium is considered one of the more mobile heavy metals in soil. nih.gov Its mobility is highly dependent on soil properties. It moves more readily in sandy soils with low organic matter content and low pH. industrialchemicals.gov.au In contrast, soils with high clay and organic matter content tend to immobilize cadmium through adsorption. nih.gov Leaching is a primary transport mechanism, where dissolved cadmium moves downward through the soil profile with percolating water, potentially contaminating groundwater. nih.govresearchgate.net

Atmospheric Transport: Cadmium released into the atmosphere, often as fine particulate matter (e.g., cadmium oxide), can be transported over long distances before being deposited onto land and water surfaces through wet (rain, snow) and dry deposition. cdc.gov

The organic component, nonanoic acid, is not expected to persist in the environment. As a fatty acid, it is readily biodegradable by microorganisms. industrialchemicals.gov.au Therefore, the long-term environmental concern is focused on the fate of the cadmium ion.

Adsorption and Remediation Strategies (e.g., ion-imprinted composites)

Given the toxicity of cadmium, various strategies have been developed to remediate contaminated soil and water. The goal is typically to either remove the cadmium or to immobilize it to reduce its bioavailability. scirp.orgbioline.org.br

Common Remediation Techniques:

Phytoremediation: This approach uses plants to remove or stabilize contaminants. Phytoextraction involves plants that accumulate cadmium in their tissues, which are then harvested and removed from the site. tandfonline.comacs.org Phytostabilization uses plants to reduce the mobility and bioavailability of cadmium in the soil. acs.org

Chemical Stabilization/Immobilization: This involves adding amendments to the soil to convert cadmium into less soluble and less bioavailable forms. nih.govbioline.org.br Materials like compost, biochar, lime, and phosphates are used to increase soil pH and enhance adsorption and precipitation. nih.govscirp.org

Soil Washing/Leaching: This is a chemical remediation technique that uses eluents (leaching agents) to wash the contaminated soil and remove the cadmium. bioline.org.br

Adsorption: This is a widely used method for removing cadmium from wastewater. Adsorbent materials with a high affinity for cadmium are used to bind the metal ions. mdpi.com

Ion-Imprinted Composites: A more advanced and selective adsorption strategy involves the use of ion-imprinted polymers (IIPs). These materials are synthesized with "molecular memory" for a specific target ion, in this case, Cd²⁺.

The process involves:

Complexation: The template ion (Cd²⁺) is complexed with a functional monomer.

Polymerization: The complex is then polymerized with a cross-linker, forming a rigid polymer matrix around the template ion.

Template Removal: The Cd²⁺ template is removed, leaving behind cavities that are specifically shaped and chemically configured to re-bind Cd²⁺ ions with high selectivity.

These IIPs can be synthesized on carrier materials like silica (B1680970) or natural sand to enhance their practical application. Research has shown that cadmium ion-imprinted composites can have a significantly higher adsorption capacity and selectivity for Cd²⁺ compared to non-imprinted polymers, making them promising for treating industrial wastewater.

Table 2: Overview of Cadmium Remediation Strategies

| Strategy | Principle | Examples/Materials | Reference |

|---|---|---|---|

| Phytoremediation | Use of plants to extract or stabilize cadmium. | Maize (Zea mays L.), Snapdragon | tandfonline.comacs.org |

| Chemical Stabilization | Addition of amendments to reduce cadmium mobility and bioavailability. | Biochar, compost, lime, phosphates | nih.govscirp.org |

| Adsorption | Binding of cadmium ions to the surface of an adsorbent material. | Activated carbon, clays, metal-organic frameworks (MOFs) | mdpi.com |

| Ion-Imprinted Composites | Highly selective adsorption using polymers with custom-made binding sites. | Polymer matrix with Cd²⁺-specific cavities | |

| Chemical Leaching | Washing soil with chemical solutions to extract cadmium. | Acids, chelating agents | bioline.org.br |

Analytical Methodologies for Detection and Quantification

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. For the analysis of cadmium, two main atomization techniques are utilized: Graphite (B72142) Furnace AAS (GFAAS) and Flame AAS (FAAS).

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

Graphite Furnace Atomic Absorption Spectrometry (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), is a highly sensitive method for determining trace and ultra-trace levels of cadmium. perkinelmer.clresearchgate.netupm.edu.my The technique offers sensitivity in the parts-per-billion (ppb) range, making it ideal for analyses where cadmium concentrations are very low. upm.edu.my The principle involves placing a small aliquot of the sample, typically 5-50 µL, onto a graphite platform within a graphite tube. upm.edu.mywikipedia.org The tube is then heated in a programmed sequence to dry the sample, pyrolyze (ash) the organic matrix, and finally, atomize the analyte at high temperatures (up to 3000°C). kindle-tech.com

During atomization, a beam of light at a wavelength specific to cadmium (228.8 nm) is passed through the cloud of atoms. asianpubs.orgthermofisher.com The ground-state cadmium atoms absorb this light, and the reduction in light intensity is measured. kindle-tech.com According to the Beer-Lambert Law, this absorbance is directly proportional to the concentration of cadmium in the sample. kindle-tech.com

For the analysis of cadmium nonanoate (B1231133), the organic matrix must be carefully removed during the pyrolysis step without losing the volatile cadmium analyte. Cadmium is known to be volatile at ashing temperatures above 350°C. nih.gov This challenge is addressed through the use of chemical matrix modifiers. The high sensitivity of GFAAS makes it a preferred method for trace cadmium analysis in various complex samples. perkinelmer.clthermofisher.com

Table 1: Typical GFAAS Furnace Parameters for Cadmium Determination

| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) |

|---|---|---|---|

| Dry | 110-150 | 10-20 | 20-30 |

| Pyrolysis (Ash) | 300-700 | 10-15 | 15-25 |

| Atomize | 1200-1800 | 0 | 3-5 |

| Clean | 2400-2600 | 1 | 2-4 |

Note: Optimal temperatures and times can vary based on the instrument, matrix, and specific modifier used. Data compiled from multiple sources. thermofisher.comnih.govthermofisher.comresearchgate.net

Flame Atomic Absorption Spectroscopy (FAAS)

Flame Atomic Absorption Spectroscopy (FAAS) is a robust and widely used technique for the determination of cadmium at higher concentrations than those measured by GFAAS. asianpubs.org In this method, a liquid sample is nebulized into a fine aerosol and introduced into a flame, typically an air-acetylene flame, where it is atomized. jchemrev.comazom.com The determination of cadmium by FAAS is often considered free of many interferences and the element is easily atomized in the standard air-acetylene flame. jchemrev.com

While FAAS is simpler, faster, and generally has lower operational costs than GFAAS, its sensitivity is significantly lower, typically in the parts-per-million (ppm) range. asianpubs.orgcabidigitallibrary.org The characteristic concentration for cadmium at the 228.8 nm resonance line is approximately 0.02 mg L⁻¹. jchemrev.com Due to this lower sensitivity, direct determination of trace cadmium in complex or environmental samples is often not feasible without a pre-concentration step. asianpubs.orgnih.gov For a sample containing cadmium nonanoate, the organic nature of the sample would also influence the nebulization and atomization efficiency in the flame.

Table 2: Comparison of GFAAS and FAAS for Cadmium Determination

| Feature | Graphite Furnace AAS (GFAAS) | Flame AAS (FAAS) |

|---|---|---|

| Sensitivity | High (µg/L or ppb range) upm.edu.my | Lower (mg/L or ppm range) jchemrev.com |

| Detection Limit | Very Low (e.g., 0.06 µg/L) researchgate.net | Higher (e.g., 0.5 µg/L with preconcentration) scielo.br |

| Sample Volume | Small (5-50 µL) upm.edu.my | Larger (1-3 mL per replicate) |

| Analysis Time | Longer (several minutes per sample) wikipedia.org | Faster (seconds per sample) jchemrev.com |

| Matrix Interference | More severe, requires modifiers upm.edu.my | Less severe, but can be present |

| Primary Application | Trace and ultra-trace analysis | Analysis of moderate to high concentrations |

Matrix Modification and Pre-concentration Techniques

The accurate quantification of cadmium, particularly in organic matrices like cadmium nonanoate and by GFAAS, often necessitates the use of matrix modification and pre-concentration techniques.

Matrix Modification: The primary goal of a chemical matrix modifier in GFAAS is to stabilize the analyte (cadmium) at higher temperatures, allowing the bulk of the sample matrix to be volatilized and removed during the pyrolysis step without premature loss of the analyte. perkinelmer.clperlan.com.pl For cadmium analysis, common modifiers include palladium (Pd), magnesium nitrate (B79036) (Mg(NO₃)₂), ammonium (B1175870) phosphate (B84403) (NH₄H₂PO₄), or mixtures thereof. perkinelmer.clnih.govresearchgate.net For instance, a mixture of ammonium phosphate and magnesium nitrate can be used to effectively stabilize cadmium. perkinelmer.clresearchgate.net The modifier forms a less volatile compound with cadmium, increasing the permissible pyrolysis temperature and reducing background interference during the subsequent atomization step. nih.govepa.gov

Pre-concentration Techniques: When cadmium concentrations are below the detection limit of the analytical method (especially for FAAS), a pre-concentration step is required. asianpubs.orgjchemrev.com These techniques serve to increase the concentration of the analyte while simultaneously separating it from interfering matrix components.

Solid-Phase Extraction (SPE): This is a widely used technique where a liquid sample is passed through a column or cartridge containing a solid adsorbent (sorbent). jchemrev.comresearchgate.net The cadmium ions are retained on the sorbent, while the bulk of the matrix passes through. oup.com The retained cadmium is then eluted with a small volume of a suitable solvent, such as nitric acid, achieving a significant concentration factor. researchgate.netoup.com Various sorbents have been developed for cadmium pre-concentration, including modified silica (B1680970) gel, Amberlite resins, and multiwalled carbon nanotubes. jchemrev.comscielo.brtubitak.gov.tr Pre-concentration factors of 100 or more can be achieved, significantly lowering the effective detection limit. tubitak.gov.tr

Liquid-Liquid Extraction (LLE): This method involves the separation of cadmium from the sample matrix by partitioning it between two immiscible liquid phases.

Coprecipitation: This technique involves precipitating a major component in the sample, which carries the trace cadmium along with it. The precipitate, containing the concentrated cadmium, is then separated and redissolved for analysis. asianpubs.org

Other Instrumental Techniques for Cadmium Determination

Besides AAS, several other advanced instrumental techniques are employed for the determination of cadmium, offering high sensitivity and, in some cases, multi-element capability. nemi.gov

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique renowned for its exceptionally low detection limits (in the ng/L or parts-per-trillion range) and its ability to perform simultaneous multi-element analysis. researchgate.netpjoes.com The sample is introduced into a high-temperature argon plasma (ICP), which ionizes the cadmium atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection. pjoes.com While highly sensitive, ICP-MS can be susceptible to isobaric interferences, such as from molybdenum oxides, which may require specific methodologies to mitigate. researchgate.net It is a preferred method for trace and ultra-trace analysis in complex matrices. nih.govdistantreader.org

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In ICP-OES, as in ICP-MS, the sample is atomized and excited in an argon plasma. However, instead of detecting ions, this technique measures the characteristic light emitted as the excited atoms and ions return to a lower energy state. pjoes.com While generally less sensitive than ICP-MS, ICP-OES is a robust technique for multi-element analysis and is less prone to the matrix effects seen in GFAAS. rsc.org

Anodic Stripping Voltammetry (ASV): ASV is an electrochemical technique with excellent sensitivity for cadmium determination, capable of reaching very low detection limits (e.g., 0.02 µg/L). nih.govmetrohm.com The method involves a two-step process: first, cadmium ions from the sample are pre-concentrated (plated) onto a working electrode (like a mercury film electrode) by applying a negative potential. pdx.edu In the second step, the potential is scanned in the positive direction, which strips the cadmium from the electrode back into the solution. This stripping process generates a current peak whose height or area is proportional to the cadmium concentration in the sample. pdx.eduliverpool.ac.uk

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Nonanoic acid, cadmium salt |

| Cadmium nonanoate |

| Cadmium |

| Palladium |

| Magnesium nitrate |

| Ammonium phosphate |

| Nitric acid |

| Hydrogen peroxide |

| Argon |

Q & A

Basic Research Questions

Q. What are the primary experimental methods for synthesizing and characterizing nonanoic acid, cadmium salt?

- Synthesis : Cadmium salts of fatty acids like nonanoic acid are typically synthesized via neutralization reactions between cadmium hydroxide (Cd(OH)₂) or cadmium oxide (CdO) and nonanoic acid in aqueous or alcoholic media. The reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid hydrolysis or precipitation of cadmium hydroxides .

- Characterization : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To study bulk pKa and molecular interactions (e.g., chemical shifts in acidic/basic conditions) .

- Surface Tension Measurements : Kibron AquaPi tensiometers quantify surface adsorption at air/water interfaces under varying pH and salt concentrations .

- Infrared Reflection-Absorption Spectroscopy (IRRAS) : Detects surface-specific vibrational modes (e.g., C–H stretching) to confirm enhanced adsorption in the presence of NaCl .

Q. What physicochemical properties of this compound are critical for environmental and interfacial studies?

- Surface Activity : Nonanoic acid (HA) and its conjugate base (A⁻) exhibit pH-dependent surface adsorption. At acidic pH (e.g., pH 2), HA dominates and shows high surface activity, while at basic pH (e.g., pH 11.5), A⁻ is stabilized by Na⁺ ions, increasing adsorption .

- Bulk pKa : Determined experimentally via NMR to be 4.8 ± 0.1 in water and 4.6 ± 0.1 in 0.5 M NaCl, indicating salt-induced deprotonation .

- Solubility : Cadmium salts of fatty acids are sparingly soluble in water but form stable colloidal dispersions in the presence of emulsifying agents .

Advanced Research Questions

Q. How do pH and ionic strength influence the stability and interfacial behavior of this compound?

- Mechanism : At acidic pH, HA’s surface adsorption is already high, but NaCl enhances it further by screening electrostatic repulsions. At basic pH, Na⁺ forms ion pairs with A⁻, increasing surface activity by 5-fold (adsorption constant K increases from 11 M⁻¹ to 55 M⁻¹ in 0.5 M NaCl) .

- Experimental Design : Titration curves (surface pressure vs. pH) and IRRAS spectra are used to isolate salt effects. For example, removing "soap effect" data points clarifies adsorption differences at low concentrations .

Q. What methodologies are used to assess the environmental persistence and ecotoxicity of cadmium-containing fatty acid salts?

- Toxicity Assessment : Cadmium’s non-essential metal status requires strict limits (e.g., 0.01% in consumer products). Toxicity is inferred from analogs like ammonium nonanoate, where fatty acid salts disrupt cell membranes in aquatic organisms .

- Environmental Monitoring : Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) detect cadmium at trace levels (e.g., µg/cm²/week) in soil/water samples .

Q. How can computational models resolve discrepancies in experimental data for this compound systems?

- Molecular Dynamics (MD) Simulations : All-atom MD models (e.g., CHARMM36 force field) predict surface pKa shifts and ion-pair stabilization. For example, simulations show a 0.5-unit pKa drop at the air/water interface compared to bulk, aligning with experimental IRRAS and surface tension data .

- Thermodynamic Cycles : Combining MD-derived free energy changes (ΔΔG) with experimental adsorption constants closes gaps in surface-bulk partitioning models .

Data Contradictions and Mitigation Strategies

- Salt Effects at Basic pH : While surface adsorption of A⁻ increases with NaCl, experimental surface pressure differences at pH 8–12 are minimal due to low concentrations. IRRAS and MD simulations resolve this by isolating ion-pair contributions .

- Cadmium Hydrolysis : Synthesis protocols must account for Cd²⁺ hydrolysis, which complicates salt purity. Neutralization under inert atmospheres (e.g., N₂) minimizes oxide/hydroxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.